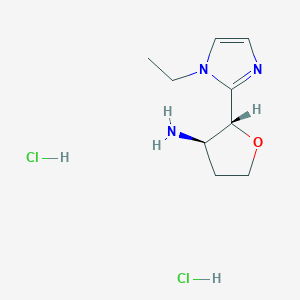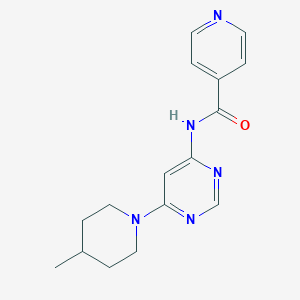
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, also known as DEET, is a widely used insect repellent. DEET is a synthetic compound that was first developed by the United States Army in the 1940s. Since then, DEET has become one of the most commonly used insect repellents in the world. DEET is effective against a wide variety of insects, including mosquitoes, ticks, and fleas. The purpose of
Applications De Recherche Scientifique
Chemical Reactions and Mechanisms
The study conducted by Amalʼchieva et al. (2022) explores the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents, leading to the formation of complex structures like benzopyrroloxazine(ones). Quantum-chemical calculations were utilized to understand the reaction mechanisms, indicating the influence of substrate structure on the reaction outcomes. This research highlights the compound's role in synthetic organic chemistry, particularly in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Spectroscopy and Structural Analysis
Fernandes et al. (2017) performed a comprehensive analysis of a chloramphenicol derivative, which shares structural similarities with 4-oxobutanoic acid derivatives. The study utilized vibrational spectroscopy and single-crystal X-ray diffraction to elucidate the compound's structure. Such analyses are crucial for understanding the compound's interactions and stability, which could inform its potential applications in drug design and other fields (Fernandes, Júnior, Porto, Ferreira, Flores, Corrêa, Santos, Oliveira, & Machado, 2017).
Enzyme-linked Immunosorbent Assay (ELISA) Development
The research by Zhang et al. (2008) on the development of a sensitive ELISA for analyzing organophosphorous insecticides in fruit samples introduces haptens structurally related to 4-oxobutanoic acid derivatives. This study demonstrates the compound's utility in developing analytical tools for environmental and food safety applications, highlighting its role in creating sensitive and specific assays for contaminant detection (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Molecular Docking and Biological Activities
Vanasundari et al. (2018) presented a comparative study on the docking, vibrational, structural, electronic, and optical properties of certain butanoic acid derivatives. The study's findings on molecular docking suggest these compounds' potential to inhibit specific growth factors, indicating their possible applications in medicinal chemistry and drug discovery (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Propriétés
IUPAC Name |
4-(2,6-diethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-3-11-6-5-7-12(4-2)15(11)18-14(20)10-13(16(21)22)17-8-9-19/h5-7,13,17,19H,3-4,8-10H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWMALHCPFSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)



![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)


![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)





